molecular formula C15H15NOS B2938684 N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide CAS No. 2411180-91-9

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide

Cat. No.: B2938684
CAS No.: 2411180-91-9
M. Wt: 257.35
InChI Key: XAZPWWNIEJFPAW-LLVKDONJSA-N
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Description

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene moiety and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.

    Introduction of the Alkyne Group: The alkyne group is introduced via a Sonogashira coupling reaction, where the benzothiophene derivative is reacted with an appropriate alkyne, such as but-2-yn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.

    Amidation Reaction: The final step involves the amidation of the alkyne-substituted benzothiophene with an amine, such as ®-1-phenylethylamine, under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkenes or alkanes.

    Substitution: Substituted derivatives with various functional groups replacing the amide group.

Scientific Research Applications

N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide: shares structural similarities with other benzothiophene derivatives and alkyne-containing compounds.

    This compound: can be compared to compounds such as 2-phenylbenzothiophene and 2-ethynylbenzothiophene.

Uniqueness

  • The presence of both the benzothiophene moiety and the alkyne functional group in this compound makes it unique compared to other similar compounds.
  • Its specific stereochemistry (1R configuration) adds to its distinctiveness, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-4-7-14(17)16-11(3)15-10(2)12-8-5-6-9-13(12)18-15/h5-6,8-9,11H,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPWWNIEJFPAW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H](C)C1=C(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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